molecular formula C19H19N3O5 B12095030 Fmoc-Alb-OH

Fmoc-Alb-OH

Cat. No.: B12095030
M. Wt: 369.4 g/mol
InChI Key: XSICSLZBMDMQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Alb-OH, also known as fluorenylmethoxycarbonyl-4-aminobutyric acid, is a compound widely used in peptide synthesis. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Alb-OH typically involves the reaction of 4-aminobutyric acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of large quantities of Fmoc-protected amino acids .

Mechanism of Action

The mechanism of action of Fmoc-Alb-OH involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base, revealing the free amino group that can participate in peptide bond formation . This process is crucial for the stepwise assembly of peptides on a solid support .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Alb-OH is unique due to its specific structure, which includes a 4-aminobutyric acid moiety. This structure provides distinct properties that are advantageous in certain peptide synthesis applications, such as the formation of specific peptide linkages and the study of protein interactions .

Conclusion

This compound is a versatile and valuable compound in the field of peptide synthesis. Its stability, ease of removal, and compatibility with various chemical reactions make it an essential tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)

InChI Key

XSICSLZBMDMQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O

Origin of Product

United States

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